molecular formula C36H36N6O4S2 B2743208 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-81-5

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2743208
CAS No.: 362505-81-5
M. Wt: 680.84
InChI Key: OZUMWMGYTXKFQF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core linked to a pyrazoline moiety, with additional substituents including a thiophene ring, dimethoxyphenyl, dimethylphenyl, and phenylacetamide groups. The presence of sulfur atoms (thioether and thiophene) may enhance redox activity or metal chelation, influencing pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O4S2/c1-23-15-16-24(2)28(18-23)41-32(21-37-33(43)19-25-10-6-5-7-11-25)38-39-36(41)48-22-34(44)42-29(20-27(40-42)31-14-9-17-47-31)26-12-8-13-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMWMGYTXKFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound characterized by a diverse array of functional groups that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a molecular formula of C36H36N6O5S2C_{36}H_{36}N_{6}O_{5}S^{2} and a molecular weight of approximately 696.85 g/mol. Its structure includes multiple bioactive motifs such as triazole , pyrazole , and thiophene rings, which are known for their diverse biological activities. The presence of methoxy and phenyl groups further enhances its reactivity and interaction potential with biological targets .

PropertyValue
Molecular FormulaC₃₆H₃₆N₆O₅S₂
Molecular Weight696.85 g/mol
LogP6.3684
Polar Surface Area100.603 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors11

Antitumor Activity

Research indicates that compounds with similar structural features to this compound demonstrate significant antitumor activity. For instance, studies have shown that derivatives containing triazole and pyrazole moieties can inhibit tubulin polymerization, a key mechanism in cancer cell proliferation .

Antiviral and Antifungal Properties

The compound's structural similarity to known bioactive compounds suggests potential antiviral and antifungal properties. Preliminary studies indicate that it may interact with viral enzymes or fungal cell membranes, disrupting their functions .

Anti-inflammatory Effects

The presence of thiophene and pyrazole rings is often associated with anti-inflammatory effects. Compounds with these structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of various biological processes including cell growth and apoptosis .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Antitumor Activity Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell lines. The results indicated that modifications on the phenyl moiety could significantly enhance antitumor activity through tubulin inhibition .
  • Antiviral Activity Investigation : Research on triazole derivatives revealed their efficacy against viral infections by targeting viral polymerases .
  • Anti-inflammatory Research : Studies demonstrated that certain thiophene-containing compounds reduced inflammation markers in vitro and in vivo models .

Scientific Research Applications

Antiviral and Antitumoral Activity

Research has demonstrated that compounds with similar structures exhibit significant antiviral and antitumoral properties. For instance, studies have shown that subtle modifications in the phenyl moiety can enhance biological activities against various viral and cancer cell lines . The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

Compounds containing triazole and pyrazole moieties have been reported to possess antimicrobial properties. The presence of sulfur in the structure may also contribute to enhanced activity against bacterial strains .

Synthetic Routes

The synthesis of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y1)-4,5-dihydro-1H-pyrazol-1-y1)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-y1)methyl)-2-phenylacetamide involves several key steps:

  • Preparation of intermediates : This typically starts with the formation of pyrazole and triazole derivatives.
  • Coupling reactions : The intermediates are then coupled with benzamide moieties using various coupling agents under controlled conditions (temperature ranges from 0°C to 150°C) to yield the final product.

Study on Antiviral Activity

In a study focused on antiviral compounds derived from similar structures, researchers synthesized a series of derivatives that were tested against viral strains. The results indicated that modifications in the side chains significantly influenced antiviral potency .

Research on Antitumor Effects

Another study investigated the antitumor effects of structurally related compounds. It was found that certain derivatives effectively inhibited cancer cell proliferation by targeting microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of hybrid heterocyclic acetamides. Key structural analogues include:

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): These feature a pyrazole-triazole core but lack the thiophene and dimethoxyphenyl groups. The absence of these substituents reduces electronic complexity and may limit binding affinity in certain targets.

Dithiazole derivatives (): These contain sulfur-rich dithiazole rings but lack the pyrazoline or acetamide moieties, resulting in distinct bioactivity profiles, particularly in antimicrobial applications.

Physicochemical Properties

Property Target Compound N-R-2-(5-(5-methyl-pyrazole)-triazole) Acetamides Dithiazole Derivatives
Molecular Weight ~650 g/mol ~400–450 g/mol ~300–350 g/mol
logP (Predicted) 4.2 (High lipophilicity) 2.8–3.5 1.5–2.0
Hydrogen Bond Donors 3 2–3 1–2
Hydrogen Bond Acceptors 8 6–7 4–5
Sulfur Atoms 2 1 2–3

Its sulfur content may confer unique redox behavior compared to analogues .

Crystallographic and Spectroscopic Insights

  • The target’s crystal structure (refined via SHELXL ) likely shows intramolecular HB between the pyrazoline carbonyl and triazole NH, stabilizing conformation. This contrasts with 5-hydroxy-flavones, where stronger intramolecular HB reduces polarity and chromatographic retention .
  • IR and ¹H NMR data (cf. ) would confirm the presence of thioether (C-S-C, ~700 cm⁻¹) and acetamide (N-H, ~3300 cm⁻¹) groups.

Research Findings and Implications

The target compound’s structural complexity confers advantages in multitarget engagement but poses synthetic challenges. However, high logP may necessitate formulation optimization to address solubility limitations.

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